2-Ethyl-6-methyl-pyridin-4-ylamine
Description
Significance of Aminopyridines in Organic and Medicinal Chemistry
Aminopyridines, a class of compounds that are monoamino and diamino derivatives of pyridine (B92270), are fundamental heterocyclic structures extensively utilized in synthetic, natural product, and medicinal chemistry. rsc.org Their unique structural properties allow for interactions with a wide array of enzymes and receptors, leading to a broad spectrum of biological and pharmacological effects. rsc.org The pyridine ring and its derivatives play a crucial role in various therapeutic areas, including antiviral therapies for HIV, as well as in regulating hypnosis, sedation, bone calcium, cholesterol, and triglycerides. rsc.org They also exhibit antidiabetic, antihistaminic, antiulcer, antineoplastic, and anticancer properties. rsc.org
The versatility of the aminopyridine scaffold is a key reason for its prominence. For instance, 2-aminopyridine (B139424) is a low molecular weight moiety that serves as a building block in the synthesis of diverse biological molecules. rsc.org Its simple design facilitates the production of single products with minimal side reactions. rsc.org On the other hand, 4-aminopyridine (B3432731) was the first in its class to be used therapeutically, primarily by blocking potassium channels to stimulate the release of certain neurotransmitters. rsc.orgpensoft.net The ongoing exploration of aminopyridine derivatives continues to yield compounds with significant potential for targeted therapies. rsc.org
Structural Features and Chemical Classification within Substituted Pyridines
2-Ethyl-6-methyl-pyridin-4-ylamine belongs to the family of substituted pyridines. These are pyridine molecules where one or more hydrogen atoms on the ring have been replaced by other atoms or functional groups. wisdomlib.org In the case of this compound, the pyridine ring is substituted at the 2-position with an ethyl group, at the 6-position with a methyl group, and at the 4-position with an amino group.
The pyridine ring itself is a basic heterocyclic organic compound with the chemical formula C₅H₅N, structurally related to benzene (B151609) but with one methine group replaced by a nitrogen atom. wikipedia.org This nitrogen atom imparts basic properties to the molecule, similar to tertiary amines. wikipedia.org The presence of the electronegative nitrogen atom makes the pyridine ring less susceptible to electrophilic aromatic substitution compared to benzene, and more reactive towards nucleophilic substitution, particularly at the 2 and 4 positions. wikipedia.org
The addition of alkyl groups, such as ethyl and methyl, and the amino group in this compound modifies the electronic and steric properties of the parent pyridine ring, influencing its reactivity and potential biological activity. Substituted pyridines are known to exhibit a range of biological activities, including anticonvulsant, antiparkinsonian, antimicrobial, analgesic, and antitumor effects. wisdomlib.org
Table 1: Structural and Chemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 5350-64-1 | C₈H₁₂N₂ | 136.19 |
| Pyridine | 110-86-1 | C₅H₅N | 79.10 |
| 2-Aminopyridine | 504-29-0 | C₅H₆N₂ | 94.11 |
| 4-Aminopyridine | 504-24-5 | C₅H₆N₂ | 94.11 |
| 2-Amino-6-methylpyridine (B158447) | 1824-81-3 | C₆H₈N₂ | 108.14 |
Research Trajectory and Unexplored Areas of Pyridin-4-ylamines
Research into pyridin-4-ylamines has been driven by their diverse pharmacological potential. Structure-activity relationship (SAR) studies have been crucial in understanding the mechanisms behind their biological activities and have guided the rational design of more potent and selective derivatives. rsc.org Advances in synthetic methodologies, including transition metal-catalyzed reactions and green chemistry approaches, have significantly contributed to the development of novel pyridin-4-ylamine analogs. rsc.org
Despite substantial progress, challenges remain, particularly in optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to ensure their efficacy and safety. rsc.org Future research is expected to focus on addressing these challenges. The exploration of pyridin-4-ylamines in personalized medicine, where treatments are tailored to an individual's genetic makeup, is a promising and largely unexplored area. rsc.org
The specific research trajectory for this compound is less defined in publicly available literature, suggesting it may be a novel or underexplored compound. Its potential applications could lie in areas where other substituted pyridines have shown promise, such as in the development of new catalysts or as scaffolds for novel therapeutic agents. wisdomlib.org Further investigation into its synthesis, reactivity, and biological activity is needed to fully understand its potential contributions to chemical and medicinal science.
Structure
3D Structure
Properties
Molecular Formula |
C8H12N2 |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
2-ethyl-6-methylpyridin-4-amine |
InChI |
InChI=1S/C8H12N2/c1-3-8-5-7(9)4-6(2)10-8/h4-5H,3H2,1-2H3,(H2,9,10) |
InChI Key |
JYDLVIFFRRSJNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CC(=C1)N)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Ethyl 6 Pyridin 4 Ylamine and Its Core Scaffold
Strategies for Pyridine (B92270) Ring Construction with Controlled Substitution
The de novo synthesis of the pyridine ring is a cornerstone for accessing a wide array of substituted derivatives. Methodologies that allow for predictable and controlled installation of substituents are of paramount importance.
Multi-component Reaction Approaches for Pyridine Core Formation
Multi-component reactions (MCRs) have emerged as powerful tools for the efficient, one-pot synthesis of substituted pyridines from readily available starting materials. rsc.org These reactions offer advantages such as operational simplicity, broad substrate scope, and good yields, often proceeding with high chemo- and regioselectivity. rsc.org
One notable MCR approach involves the condensation of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of a base like sodium hydroxide. rsc.org This method allows for the formation of four new bonds in a single step. rsc.org Another versatile strategy utilizes a three-component synthesis involving a redox-neutral catalytic intermolecular aza-Wittig reaction to generate 2-azadienes, which then undergo Diels-Alder reactions to furnish tri- and tetrasubstituted pyridines. whiterose.ac.uk The use of nanocatalysts in MCRs has also gained attention for the formation of polyfunctionalized pyridines. rsc.orgtandfonline.com
| Reaction Type | Key Reactants | Catalyst/Conditions | Outcome |
| One-pot MCR rsc.org | 1,3-Dicarbonyl compound, Aromatic aldehyde, Malononitrile, Alcohol | NaOH, mild conditions | Functionalized pyridines |
| Aza-Wittig/Diels-Alder whiterose.ac.uk | Aryl/heteroaromatic aldehydes, α,β-unsaturated acids, Enamines | Redox-neutral catalysis | Tri- and tetrasubstituted pyridines |
| Nanocatalyst-mediated MCR tandfonline.com | Benzaldehyde, Malononitrile, Thiophenol | Hydrotalcite-lanthanum nanocatalyst | 2-Amino-3,5-dicyano-6-sulfanyl pyridine derivatives |
Cyclization Reactions for Pyridine Ring Assembly
Cyclization reactions provide another fundamental approach to constructing the pyridine ring. These methods often involve the formation of a key intermediate that subsequently undergoes ring closure to form the aromatic heterocycle. For instance, the cyclization of substituted ethyl 2-pyridylaminomethylenemalonates is a known route to pyridopyrimidines, which can be further transformed. acs.org
The synthesis of 2,6-disubstituted dihydropyran derivatives through a silyl-Prins cyclization offers a modern approach that could be adapted for pyridine synthesis. nih.gov This method demonstrates excellent diastereoselectivity, providing a high degree of control over the stereochemistry of the substituents. nih.govnih.gov The synthesis of 2,6-disubstituted 4-amidopyridines has also been reported, starting from the corresponding carboxylic acids which are then converted to anilides. researchgate.net
Installation of the Amino Group at the 4-Position
The introduction of an amino group at the C4 position of the pyridine ring is a critical step in the synthesis of the target molecule. Several methods exist, ranging from direct amination to the transformation of pre-existing functional groups.
Direct Amination Techniques (e.g., Chichibabin Reaction Mechanisms for Aminopyridines)
The Chichibabin reaction, first reported in 1914, is a classic method for the direct amination of pyridines using sodium amide or potassium amide. chemistnotes.comwikipedia.org The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amide anion attacks the pyridine ring, leading to the formation of a σ-adduct intermediate. wikipedia.orgyoutube.com Subsequent elimination of a hydride ion and workup yields the aminopyridine. wikipedia.org
While the Chichibabin reaction typically favors amination at the 2- and 6-positions, if these positions are blocked by other substituents, amination can occur at the 4-position, albeit sometimes with lower yields. chemistnotes.com The reaction conditions, such as the purity of the sodium amide and the solvent, can significantly influence the outcome. chemistnotes.com
| Reaction | Reagent | Key Features |
| Chichibabin Amination chemistnotes.comwikipedia.org | Sodium amide (NaNH₂) or Potassium amide (KNH₂) | Direct amination of the pyridine ring. Typically favors C2/C6, but C4 amination is possible with blocked C2/C6 positions. |
Transformations from Precursor Functional Groups (e.g., halide displacement)
An alternative and often more regioselective approach to introducing the 4-amino group is through the transformation of a precursor functional group, most commonly a halogen. The synthesis of 4-aminopyridines from 4-halopyridines is a well-established method. For example, 4-bromopyridine (B75155) hydrochloride can be aminated using palladium catalysis. quickcompany.in
Another route involves the reduction of 4-nitropyridine-N-oxide. This multi-step synthesis starts from pyridine, which is oxidized to pyridine-N-oxide, then nitrated at the 4-position, and finally reduced with iron in the presence of an acid to yield 4-aminopyridine (B3432731). semanticscholar.org A one-step synthesis of 4-aminopyridine from 4-cyanopyridine (B195900) using sodium tungstate (B81510) as a catalyst in an aqueous sodium hypochlorite (B82951) solution has also been reported, offering a simple and high-purity method. google.com
| Precursor | Reagents | Outcome |
| 4-Halopyridine quickcompany.in | Palladium catalyst, base | 4-Aminopyridine |
| 4-Nitropyridine-N-oxide semanticscholar.org | Iron, acid | 4-Aminopyridine |
| 4-Cyanopyridine google.com | Sodium tungstate, Sodium hypochlorite | 4-Aminopyridine |
Regioselective Introduction and Modification of Alkyl Substituents (Ethyl and Methyl)
The final key structural feature of 2-ethyl-6-methyl-pyridin-4-ylamine is the presence of distinct alkyl groups at the 2- and 6-positions. Achieving this specific substitution pattern requires highly regioselective synthetic methods.
A significant challenge in pyridine chemistry has been the direct, position-selective C-4 alkylation of pyridines. nih.govchemrxiv.org To overcome this, methods involving blocking groups have been developed. A maleate-derived blocking group can be used to direct Minisci-type decarboxylative alkylation specifically to the C-4 position. nih.govacs.org This allows for the introduction of an alkyl group at C4, and subsequent functionalization at other positions can then be performed. acs.org
More recently, a mechanochemical approach using activated magnesium metal has been shown to achieve regioselective C-4 alkylation of pyridines with alkyl halides. organic-chemistry.orgacs.org This method is notable for its excellent regioselectivity and broad functional group tolerance. organic-chemistry.orgacs.org
For the synthesis of the specific 2-ethyl-6-methyl substitution pattern, a strategy could involve starting with a pre-functionalized pyridine or building the ring with the desired alkyl groups already in place. For example, 2-methylpyridine (B31789) can be reacted with methanol (B129727) in the gaseous state over a catalyst to produce 2-ethyl-pyridine. google.com Similarly, 5-ethyl-2-methylpyridine (B142974) has been synthesized by heating paraldehyde (B1678423) and aqueous ammonium (B1175870) hydroxide. orgsyn.org These or similar building blocks could then be incorporated into a synthetic sequence leading to the final target molecule. The synthesis of 2-amino-4-methylpyridine (B118599) has been achieved through a multi-step process starting from ethyl 2-(4-methylfuran) formate, involving ring expansion and subsequent chemical transformations. google.com
| Method | Key Features |
| Blocking Group Strategy nih.govacs.org | Use of a maleate-derived blocking group to direct C4-alkylation. |
| Mechanochemical C-H Alkylation organic-chemistry.orgacs.org | Activated magnesium metal mediates direct C4-alkylation with alkyl halides. |
| Synthesis from Precursors google.comorgsyn.org | Building upon existing alkyl-substituted pyridines like 2-methylpyridine or 5-ethyl-2-methylpyridine. |
Alkylation and Acylation Strategies on Pyridine Ring Systems
Direct alkylation and acylation of the pyridine ring are fundamental transformations for introducing carbon-based substituents. Due to the electron-deficient nature of the pyridine ring, classical Friedel-Crafts reactions are generally ineffective. youtube.com Consequently, alternative strategies have been developed to achieve these transformations.
Recent advancements have focused on the direct C-4 alkylation of pyridines. One notable method involves the use of a simple maleate-derived blocking group, which allows for controlled Minisci-type decarboxylative alkylation specifically at the C-4 position. nih.govchemrxiv.org This approach is scalable and provides access to valuable building blocks from inexpensive starting materials. chemrxiv.org The functionalization is achieved under classic Minisci conditions without the need for additional acid, resulting in a single C-4 adduct. nih.gov Another strategy for selective C-4 functionalization employs an enzyme-mimic pocket-type urea (B33335) activation reagent, which facilitates both ionic and radical nucleophilic additions. rsc.orgrsc.org This method demonstrates high regioselectivity for the C-4 position, even with unbiased pyridines. rsc.org
Acylation of pyridines also presents challenges due to the initial reaction at the nitrogen atom, which further deactivates the ring. youtube.com Successful acylation often involves the use of metalated pyridines or the addition of acyl radicals. youtube.com For instance, Group 4 metal aryl oxide compounds have been shown to mediate the acylation of pyridine rings, leading to the high-yield formation of α,α'-disubstituted-2,6-pyridinedimethoxide ligands. usfq.edu.ec
Table 1: Comparison of Pyridine Alkylation Strategies
| Strategy | Key Features | Advantages |
| Maleate-Derived Blocking Group | Enables controlled Minisci-type decarboxylative alkylation at C-4. nih.govchemrxiv.org | Inexpensive, scalable, high regioselectivity. chemrxiv.org |
| Urea Activation Reagent | Utilizes an enzyme-mimic pocket-type reagent for C-4 functionalization. rsc.orgrsc.org | High C-4 selectivity for both ionic and radical nucleophiles. rsc.org |
| Metal-Mediated Acylation | Employs Group 4 metal aryl oxides for acylation. usfq.edu.ec | High yield formation of disubstituted pyridinedimethoxide ligands. usfq.edu.ec |
Organometallic Approaches for C-C Bond Formation (e.g., Stille Coupling for terpyridines)
Organometallic cross-coupling reactions are powerful tools for constructing carbon-carbon bonds in a highly controlled manner. The Stille coupling, which involves the reaction of an organotin compound with an organic halide or pseudohalide catalyzed by palladium, is particularly versatile for the synthesis of complex pyridine-containing structures like terpyridines. acs.orgorganic-chemistry.org This methodology allows for the modular design and synthesis of functionalized 2,2'-bipyridines and 2,2':6',2''-terpyridines in high yields. acs.org The choice of substituents can be varied, leading to multifunctionalized compounds. acs.org
The synthesis of terpyridines via Stille coupling typically involves 2,6-bis-functionalized pyridines as central building blocks. acs.org These are then coupled with 2-bromo- or 2-tributylstannylpyridines. acs.org One of the main advantages of the Stille coupling is its tolerance to a wide range of functional groups. organic-chemistry.orglibretexts.org However, a significant drawback is the toxicity of the organotin reagents. orgsyn.org
Beyond the Stille reaction, other organometallic approaches have been developed for C-C bond formation on the pyridine nucleus. These include reactions involving organolithium reagents, which can add to the pyridine ring to form dihydropyridine (B1217469) intermediates that are subsequently oxidized. youtube.com Additionally, iron complexes with redox-active pyridine ligands have been shown to undergo reversible C-C bond formation. nih.govresearchgate.net Zirconocene complexes have also been utilized for the regioselective C-F bond activation and subsequent C-C bond formation between fluoropyridines and cyclopropyl (B3062369) groups. acs.org
Table 2: Organometallic C-C Bond Formation Reactions for Pyridine Scaffolds
| Reaction | Coupling Partners | Catalyst/Reagent | Key Application |
| Stille Coupling | Organotin compound + Organic halide/pseudohalide | Palladium catalyst | Synthesis of bipyridines and terpyridines. acs.org |
| Negishi Coupling | Organozinc compound + Organic halide | Palladium catalyst | Preparation of bipyridine and terpyridine derivatives. orgsyn.org |
| Suzuki Coupling | Organoboron compound + Organic halide | Palladium catalyst | Synthesis of bipyridine derivatives. orgsyn.org |
| Iron-Mediated Coupling | Pyridine ligands | Iron complexes | Reversible C-C bond formation. nih.govresearchgate.net |
| Zirconocene-Mediated Coupling | Fluoropyridines + Cyclopropyl groups | Zirconocene | C-F activation and C-C bond formation. acs.org |
Chemo- and Regioselective Functionalization of the Pyridine Nucleus
The ability to selectively introduce functional groups at specific positions on the pyridine ring is crucial for the synthesis of target molecules like this compound. Chemo- and regioselectivity are governed by the electronic properties of the pyridine ring and the choice of reagents and reaction conditions.
Halogenation and Subsequent Cross-Coupling Reactions (e.g., Buchwald–Hartwig Amination)
Halogenated pyridines are versatile intermediates that can be further functionalized through various cross-coupling reactions. youtube.com The Buchwald-Hartwig amination, a palladium-catalyzed reaction between an aryl halide and an amine, is a widely used method for forming carbon-nitrogen bonds. wikipedia.orgacsgcipr.org This reaction is particularly valuable for the synthesis of aminopyridines from halopyridines, offering a significant advantage over traditional methods that often require harsh conditions and have limited substrate scope. wikipedia.orgacs.org
Highly regioselective Buchwald-Hartwig amination has been achieved, for example, at the C-2 position of 2,4-dichloropyridine. researchgate.net This allows for a stepwise functionalization, where a second amination can be performed at the C-4 position to generate 2,4-bisaminopyridines. researchgate.net The choice of ligand for the palladium catalyst is critical for the success and selectivity of the reaction. researchgate.net
The regioselective halogenation of pyridines is a prerequisite for these cross-coupling strategies. Direct electrophilic halogenation of pyridine is often challenging and can lead to mixtures of products. nih.gov Therefore, methods have been developed to achieve site-selective halogenation. For instance, pyridine N-oxides can be used to direct halogenation to the 2-position. nih.gov Another innovative approach involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates to achieve highly regioselective 3-halogenation. researchgate.netchemrxiv.org
Table 3: Regioselective Halogenation and Amination of Pyridines
| Transformation | Reagents/Conditions | Selectivity |
| Buchwald-Hartwig Amination | Pd catalyst, phosphine (B1218219) ligand, base | C-N bond formation at the position of the halogen. wikipedia.org |
| Regioselective C-2 Amination | 2,4-dichloropyridine, amine, Pd catalyst | Selective amination at the C-2 position. researchgate.net |
| 3-Selective Halogenation | Zincke imine intermediates, halogen source | Highly regioselective halogenation at the C-3 position. researchgate.net |
| 4-Selective Halogenation | Phosphine reagents, halide nucleophiles | Halogenation at the 4-position of unactivated pyridines. nih.gov |
Nitration and Reduction Strategies for Amino Group Introduction
The introduction of an amino group onto the pyridine ring can also be achieved through a nitration-reduction sequence. However, the direct nitration of pyridine is difficult due to the deactivating effect of the nitrogen atom. galchimia.com The reaction often requires harsh conditions and can result in low yields. orgsyn.org
The presence of electron-donating groups on the pyridine ring can facilitate the nitration reaction by increasing the electron density of the carbon atoms. researchgate.net For example, 2,6-diaminopyridine (B39239) can be nitrated to form 2,6-diamino-3,5-dinitropyridine, which can then be reduced to 2,3,5,6-tetraaminopyridine. researchgate.net Super-acid systems have been shown to be more effective than mixed acids for the nitration of such activated pyridines. researchgate.net
Once the nitro group is introduced, it can be reduced to an amino group using various methods. Catalytic hydrogenation, for instance using Raney Ni, is an effective method for the reduction of nitropyridines. researchgate.net Other reducing agents such as iron in acetic acid or stannous chloride have also been employed. orgsyn.org Vicarious nucleophilic substitution (VNS) offers an alternative for introducing amino groups ortho or para to a nitro group on an activated pyridine ring. ntnu.no
Table 4: Nitration and Reduction of Pyridine Derivatives
| Reaction | Substrate | Reagents/Conditions | Product |
| Nitration | 2-Aminopyridine (B139424) | Nitric acid, Acetic acid | 2-Amino-5-nitropyridine (major), 2-Amino-3-nitropyridine (minor). orgsyn.org |
| Nitration | 2,6-Diaminopyridine | Super-acid system (e.g., HNO3/H2SO4/SO3) | 2,6-Diamino-3,5-dinitropyridine. researchgate.net |
| Reduction | Nitropyridine | Raney Ni, H2 | Aminopyridine. researchgate.net |
| Reduction | 2-Amino-3-nitropyridine | Iron, aqueous acidified ethanol | 2,3-Diaminopyridine. orgsyn.org |
Catalyst-Free and Green Chemistry Approaches in Synthesis
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. This includes catalyst-free reactions and the use of green solvents and reagents. scilit.combiosynce.comcdnsciencepub.com
Several catalyst-free methods for the synthesis of aminopyridines have been reported. One such approach involves the alkylation of 2-mercaptopyridine (B119420) with 1,2-dibromoethane (B42909) to form a cyclic dihydrothiazolopyridinium salt. nih.govnih.gov This salt can then react with primary or secondary amines under mild, catalyst-free conditions to yield 2-aminopyridines. nih.govnih.gov
Green chemistry principles are also being applied to the synthesis of the pyridine core itself. Iron-catalyzed cyclization of ketoxime acetates and aldehydes provides a green route to substituted pyridines, avoiding the use of toxic reagents and producing high yields. rsc.org One-pot multicomponent reactions, often assisted by microwave irradiation, offer an efficient and environmentally benign pathway to novel pyridine derivatives. nih.govacs.org These methods often feature high atom economy, short reaction times, and the use of greener solvents like ethanol. nih.gov Pyridine and its derivatives can also serve as green solvents themselves due to their relatively high boiling points and low volatility. biosynce.com
Table 5: Green and Catalyst-Free Synthetic Approaches
| Approach | Key Features | Example |
| Catalyst-Free Aminopyridine Synthesis | Reaction of a dihydrothiazolopyridinium salt with amines. nih.govnih.gov | Synthesis of 2-aminopyridines under mild, neat, or in DMSO conditions. nih.gov |
| Iron-Catalyzed Pyridine Synthesis | Cyclization of ketoxime acetates and aldehydes. rsc.org | Green synthesis of 2,4,6-triarylsubstituted symmetrical pyridines. rsc.org |
| Microwave-Assisted Multicomponent Reaction | One-pot synthesis from simple starting materials. nih.govacs.org | Efficient synthesis of novel pyridine derivatives in ethanol. nih.gov |
Reactivity Profiles and Mechanistic Investigations of 2 Ethyl 6 Methyl Pyridin 4 Ylamine
Reactivity of the Pyridine (B92270) Nitrogen Atom
The nitrogen atom within the pyridine ring of 2-ethyl-6-methyl-pyridin-4-ylamine possesses a lone pair of electrons in an sp²-hybridized orbital, making it a nucleophilic and basic center. This inherent reactivity allows for processes such as N-oxidation and coordination to metal centers. The presence of the electron-donating amino, ethyl, and methyl groups on the pyridine ring is expected to enhance the electron density at the ring nitrogen, thereby increasing its nucleophilicity compared to unsubstituted pyridine.
N-Oxidation Reactions
The N-oxidation of pyridines is a common transformation that leads to the formation of pyridine N-oxides. This reaction typically involves the use of oxidizing agents like hydrogen peroxide or peroxy acids. For 4-aminopyridine (B3432731) derivatives, this transformation is well-documented. For instance, 4-aminopyridine can be oxidized to 4-aminopyridine N-oxide. scbt.comlgcstandards.comlgcstandards.com The synthesis of related compounds, such as 2-methyl-4-aminopyridine-N-oxide, has been achieved through the reduction of the corresponding nitro-N-oxide precursor. google.com
The general reaction for the N-oxidation of a substituted 4-aminopyridine is as follows:
Figure 1: General scheme for N-oxidation of a substituted 4-aminopyridine.
While specific studies on the N-oxidation of this compound are not prevalent in the reviewed literature, it is anticipated to undergo this reaction readily, likely under milder conditions than pyridine itself due to the activating effect of the substituents. The oxidation of other 4-substituted N-aminopyridinium salts has also been explored, indicating a broad scope for such transformations. rsc.org
Coordination Chemistry and Ligand Properties
The pyridine nitrogen atom of this compound can act as a Lewis base, donating its lone pair of electrons to metal ions to form coordination complexes. The field of coordination chemistry for aminopyridine derivatives is extensive, with 4-aminopyridine itself being a well-studied ligand that coordinates to a variety of transition metals. nih.govekb.eg
The coordination of 4-aminopyridine to metals such as Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) has been reported, leading to complexes with diverse stoichiometries and geometries. ekb.eg Similarly, related compounds like 2-amino-6-methylpyridine (B158447) have been used to synthesize copper(II) complexes. researchgate.net The substituents on the pyridine ring, such as the ethyl and methyl groups in the target compound, can influence the steric and electronic properties of the resulting metal complexes. nih.gov
Structurally related ethyl[(6-methylpyridin-2-yl)methyl]amine (B2380039) serves as a ligand in transition-metal complexes, where methyl substitutions are known to modulate steric bulk and metal-binding efficiency. The reaction of 4-aminopyridine with halogens and interhalogens also demonstrates its ability to form complexes, including charge-transfer complexes and ionic species with N···I+···N interactions. acs.org
The table below summarizes examples of metal complexes formed with related aminopyridine ligands, illustrating the potential coordination behavior of this compound.
| Ligand | Metal Ion | Resulting Complex Formula (Proposed) | Reference |
| 4-Aminopyridine | Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Variable stoichiometries | ekb.eg |
| 2-Amino-6-methylpyridine | Cu(II) | [Cu(2-amino-6-methylpyridine)₄]Cl₂·2H₂O | researchgate.net |
| 4-Aminoantipyrine (B1666024) Derivatives | Various Transition Metals | Schiff base complexes | nih.gov |
Reactivity of the Amino Group at the 4-Position
The primary amino group at the 4-position of this compound is a key site for a wide range of chemical transformations, including acylation, sulfonylation, alkylation, and condensation reactions. Its nucleophilicity allows for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds, providing a versatile handle for synthesizing a diverse array of derivatives.
Acylation, Sulfonylation, and Alkylation Reactions
Acylation of primary and secondary amines is a fundamental reaction in organic synthesis, typically achieved using acylating agents such as acid chlorides or anhydrides to form amides. researchgate.net 4-Aminopyridine and its derivatives are known to undergo this reaction. In some cases, 4-aminopyridine itself can act as a catalyst for acylation reactions. acs.orgnih.govresearchgate.net The acylation of 4-aminopyridine with acetic anhydride (B1165640) can produce 4-acetylaminopyridine. semanticscholar.org
Sulfonylation involves the reaction of an amine with a sulfonyl chloride to yield a sulfonamide. This reaction is a common method for synthesizing sulfonamides, which are important motifs in various functional molecules. cardiff.ac.uk The sulfonylation of 4-alkylpyridines has been shown to proceed at the picolyl C-H bond under specific conditions, but direct N-sulfonylation of the amino group is also a feasible pathway for 4-aminopyridine derivatives. nih.gov
Alkylation of the amino group can be achieved through various methods. N-alkylation of aminopyridines can be performed using a carboxylic acid and sodium borohydride, affording N-monoalkylated products. researchgate.net Another approach involves the use of an electrogenerated acetonitrile (B52724) anion for the N-alkylation of N-Boc-protected 4-aminopyridines. researchgate.net Additionally, photoredox/Brønsted acid cocatalysis enables the radical alkylation of imines with 4-alkyl-1,4-dihydropyridines, which can be extended to aminopyridine substrates. organic-chemistry.org
The following table presents examples of these reactions with related aminopyridine compounds.
| Reaction Type | Reagents | Substrate | Product Type | Reference |
| Acylation | Acetic anhydride | 4-Aminopyridine | 4-Acetylaminopyridine | semanticscholar.org |
| Sulfonylation | Aryl sulfonyl chlorides | 4-Picoline derivatives | Aryl picolyl sulfones | nih.gov |
| Alkylation | Carboxylic acid, NaBH₄ | 2- or 3-Aminopyridines | N-Monoalkylated aminopyridines | researchgate.net |
| Alkylation | Electrogenerated acetonitrile anion | N-Boc-4-aminopyridine | N-Alkyl-4-aminopyridine | researchgate.net |
Condensation Reactions with Carbonyl Compounds and Other Nucleophiles
The primary amino group of this compound can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). This reaction is typically acid-catalyzed and proceeds through a hemiaminal intermediate, followed by the elimination of water. wikipedia.orglatech.edu The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon. libretexts.orgvanderbilt.edu
While specific examples with this compound are not detailed in the literature, the reaction is a fundamental transformation for primary amines. For example, derivatives of 4-aminoantipyrine are synthesized through condensation with various aldehydes and ketones to form Schiff base ligands for metal complexes. nih.gov These reactions are reversible and often driven to completion by the removal of water. wikipedia.org
The general scheme for the condensation of a primary amine with a carbonyl compound is shown below:
Figure 2: General scheme for the condensation of a primary amine with a carbonyl compound to form an imine.
Derivatization for Spectroscopic Probes
The reactivity of the amino group can be exploited to synthesize derivatives with specific spectroscopic properties, such as fluorescence. By introducing fluorogenic moieties through reactions like acylation or condensation, it is possible to create fluorescent probes. For example, substituted aromatic carbonyl compounds of 4-aminoantipyrine have been synthesized by condensation with fluorine-substituted benzoyl chlorides, resulting in fluorescent derivatives. nih.gov These compounds exhibit significant fluorescence emission, which can be utilized for various analytical and biological applications. nih.gov Although this example uses a different aminopyrine (B3395922) core, the principle of derivatizing the amino group to create a spectroscopic probe is directly applicable to this compound.
The synthesis of such probes often involves a straightforward condensation or acylation reaction, as illustrated in the study on 4-aminoantipyrine derivatives. nih.gov
| Original Compound | Derivatizing Agent | Resulting Derivative | Spectroscopic Property | Reference |
| 4-Aminoantipyrine | Fluorine substituted benzoyl chlorides | Substituted aromatic carbonyl compounds | Fluorescence | nih.gov |
Reactivity of the Alkyl Substituents (Ethyl and Methyl)
The alkyl groups attached to the pyridine ring, while generally stable, can undergo specific transformations under appropriate conditions, particularly at the carbon atoms adjacent (alpha) to the aromatic ring.
The alpha-protons of the ethyl and methyl groups on the pyridine ring exhibit a degree of acidity that allows for deprotonation by strong bases, creating nucleophilic centers for subsequent reactions. This reactivity is analogous to the functionalization of similar alkyl-substituted pyridines. For instance, studies on related 2,4,6-collidine derivatives have shown that the methyl group can be lithiated using n-butyllithium (n-BuLi).
A common strategy involves the use of a strong base to generate a carbanion at the alpha-position, which can then react with various electrophiles. For example, in the synthesis of related aminopyridine analogues, the methyl group of a protected 2-amino-4-methylpyridine (B118599) derivative was successfully deprotonated at -78 °C using n-BuLi in diethyl ether. The resulting anion was then reacted with acetaldehyde (B116499) (CH₃CHO) to introduce a hydroxypropyl group at the alpha-position of the original methyl substituent. nih.gov This methodology suggests that this compound could be selectively functionalized at either the methyl or the ethyl group's alpha-position by treatment with a strong base followed by quenching with an appropriate electrophile, leading to chain elongation or the introduction of new functional groups.
Table 1: Examples of Alpha-Functionalization on Related Pyridine Systems
| Starting Material (Analogue) | Reagents | Electrophile | Product Type |
|---|---|---|---|
| Protected 2-amino-4-methylpyridine derivative | 1. n-BuLi in Et₂O, -78 °C | CH₃CHO | Hydroxypropyl-substituted pyridine |
This table is illustrative of reaction types on analogous structures.
The ethyl and methyl groups of this compound are susceptible to oxidation, with the reaction outcome depending significantly on the catalyst and conditions employed. Research on the oxidative conversion of 2-methyl-5-ethylpyridine over vanadium oxide catalysts provides insight into potential reaction pathways. researchgate.net In such systems, the interaction between the pyridine's nitrogen heteroatom and the acidic sites on the catalyst surface enhances the reactivity of the alkyl substituent at the 2-position. researchgate.net
Depending on the reaction conditions (e.g., temperature, presence of water), several oxidation products could be anticipated from this compound:
Dehydrogenation: The ethyl group could be oxidized to a vinyl group.
Partial Oxidation: The methyl and ethyl groups could be oxidized to formyl (aldehyde) or acetyl groups, respectively.
Complete Oxidation: More aggressive oxidation could lead to the formation of carboxylic acids (e.g., isocinchomeronic acid from 2-methyl-5-ethylpyridine) or even ring cleavage and the formation of CO₂. researchgate.net
The presence of water vapor can alter the reaction pathway, for example, by increasing the reactivity of the methyl group, potentially leading to the formation of different products like nicotinic acid from 2-methyl-5-ethylpyridine. researchgate.net
Electrophilic Aromatic Substitution Reactions on the Pyridine Ring
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. However, the reactivity of this compound in EAS is modulated by its substituents. The amino group at the C4 position is a powerful activating group, and the alkyl groups at C2 and C6 are also weakly activating. These groups direct incoming electrophiles to the ortho and para positions relative to themselves.
For this compound, the positions available for substitution are C3 and C5. The strong activating effect of the C4-amino group strongly directs incoming electrophiles to these positions. The reaction mechanism proceeds in two steps: initial attack by the electrophile to form a carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com
It is crucial to consider the reaction medium. In strongly acidic conditions, required for many EAS reactions like nitration, the basic amino group will be protonated to form an anilinium-type ion (-NH₃⁺). byjus.com This protonated group is strongly deactivating and meta-directing. Consequently, under such conditions, the reactivity of the ring would be significantly reduced, and the substitution pattern could be altered. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com However, Friedel-Crafts reactions often fail with anilines and aminopyridines because the Lewis acid catalyst (e.g., AlCl₃) complexes with the basic nitrogen atom of the amino group, leading to further deactivation. byjus.com
Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring
The pyridine ring is inherently more susceptible to nucleophilic aromatic substitution (SNAr) than benzene, particularly at the C2, C4, and C6 positions, due to the electron-withdrawing nitrogen atom which can stabilize the negatively charged Meisenheimer intermediate. nih.gov However, in this compound, the presence of the strongly electron-donating amino group at the 4-position and alkyl groups at the 2- and 6-positions deactivates the ring towards traditional SNAr reactions by increasing electron density.
For SNAr to occur on this molecule, a leaving group would need to be present on the ring, typically at the 2-, 3-, or 5-positions. Even then, the reaction would likely be slow. Nucleophilic substitution reactions on such electron-rich pyridines often require specialized conditions, such as:
Activation via N-Oxidation: Conversion of the pyridine to its N-oxide can activate the ring towards nucleophilic attack.
Metal Coordination: Coordination of a metal fragment to the pyridine ring can withdraw electron density and facilitate nucleophilic attack. For instance, η⁶-coordination with a ruthenium(II) species has been shown to activate aminopyridines for nucleophilic substitution. researchgate.net
Nucleophilic Substitution of Hydrogen (SNH): In some cases, a hydrogen atom can be displaced by a nucleophile, often involving an oxidant. A method for the C4-selective amination of pyridines via an SNH mechanism has been reported, proceeding through a 4-pyridyl pyridinium (B92312) salt intermediate. nih.gov
The general mechanism for SNAr involves the addition of a nucleophile to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of a leaving group to restore aromaticity. nih.govyoutube.com
Photochemical Transformations and Mechanistic Pathways involving Aminopyridines
Aminopyridines can undergo a variety of photochemical reactions upon absorption of UV light. The specific pathway depends on the structure of the molecule, the solvent, and the presence of other reactants. General photochemical transformations observed for related aromatic amines and pyridines include photo-oxidation, dimerization, rearrangement, and photoaddition. nih.govacs.org
Upon irradiation, 1-aminopyrene, an aromatic amine, transforms into oxidation products, including nitrosopyrene and covalent dimers, with the reaction being influenced by the presence of radical scavengers. nih.gov This suggests that this compound could undergo similar photo-oxidative processes.
The photochemical amination of pyridines has also been demonstrated, proceeding through intermediates like Zincke imines. researchgate.net Furthermore, photochemical rearrangements are known for nitrogen heterocycles. nih.gov The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a well-known photochemical transformation that could potentially occur if the aminopyridine were irradiated in the presence of a suitable ketone or aldehyde. acs.org
Mechanistic investigations into enzymatic photoreactions, such as that catalyzed by protochlorophyllide (B1199321) oxidoreductase, highlight the potential for complex photochemistry involving excited-state species and energy transfer between molecules. nih.gov While not directly analogous, these studies underscore the possibility of forming transient excited-state species like excimers or exciplexes that could dictate the reaction pathway for this compound.
Comprehensive Mechanistic Considerations for Complex Reactions (e.g., Hydroamination)
Aminopyridines are valuable reagents in complex catalytic reactions such as hydroamination, where an N-H bond is added across a C=C double bond. The hydroamination of alkenes using aminopyridines can be catalyzed by transition metal complexes, notably those of iridium and titanium. nih.govresearchgate.netacs.org
The mechanism of these reactions is intricate and highly dependent on the catalyst system. For iridium-catalyzed remote hydroamination, the process involves the isomerization of the alkene along the carbon chain, followed by a regioselective hydroamination. nih.gov The electronic properties of the aminopyridine are critical; electron-withdrawing groups on the pyridine ring have been shown to increase the selectivity for the desired product. nih.gov Although this compound possesses electron-donating groups, its participation in such reactions would follow the general mechanistic steps, though its reactivity and selectivity profile would differ.
In titanium-catalyzed intramolecular hydroamination, mono(2-aminopyridinato)titanium complexes are active catalysts. researchgate.netacs.org Mechanistic proposals suggest that the reaction may proceed through a [2+2] cycloaddition pathway involving a titanium-imido intermediate. researchgate.netacs.org The steric environment around the metal center, influenced by the substituents on the aminopyridine ligand, is a critical factor in determining catalytic activity. acs.org The ethyl and methyl groups of this compound would therefore play a significant steric role if the compound were used as a ligand in such a catalytic cycle.
Table 2: Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₈H₁₂N₂ |
| n-Butyllithium | C₄H₉Li |
| Acetaldehyde | C₂H₄O |
| 2-Methyl-5-ethylpyridine | C₈H₁₁N |
| Isocinchomeronic acid | C₇H₅NO₄ |
| Nicotinic acid | C₆H₅NO₂ |
| 1-Aminopyrene | C₁₆H₁₁N |
Computational Chemistry and Theoretical Studies on 2 Ethyl 6 Methyl Pyridin 4 Ylamine
Electronic Structure Elucidation
The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. Computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for elucidating these characteristics.
Density Functional Theory (DFT) Studies on Ground State Properties
No specific DFT studies on the ground state properties of 2-Ethyl-6-methyl-pyridin-4-ylamine have been found in the surveyed literature. However, DFT calculations are routinely used to optimize the geometry and calculate electronic properties of similar aromatic amines. For a hypothetical DFT study on this molecule, one would expect the following outcomes:
Optimized Geometry: The calculations would predict the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles. The planarity of the pyridine (B92270) ring and the orientation of the ethyl and methyl groups relative to the ring would be determined.
Electronic Properties: Key properties such as the dipole moment, polarizability, and electrostatic potential would be calculated. The electrostatic potential map would likely show a region of negative potential around the nitrogen atom of the pyridine ring and the amino group, indicating their role as potential sites for electrophilic attack or hydrogen bonding.
A hypothetical data table for the optimized ground state geometry of this compound, as would be obtained from a DFT calculation (e.g., using the B3LYP functional and a 6-311++G(d,p) basis set), is presented below. Please note that these are illustrative values.
Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound
| Property | Hypothetical Value |
| Total Energy (Hartree) | -443.5 |
| Dipole Moment (Debye) | 2.5 |
| Point Group | C1 |
This table is for illustrative purposes only, as no specific published data is available.
Time-Dependent DFT (TD-DFT) for Excited State Analysis and Photophysical Properties
Similarly, no specific TD-DFT studies on the excited states and photophysical properties of this compound are available. TD-DFT is the workhorse method for predicting electronic absorption spectra (UV-Vis) and understanding the nature of electronic transitions.
A theoretical TD-DFT calculation would provide:
Excitation Energies and Oscillator Strengths: These values correspond to the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum and the intensity of these absorptions. For aminopyridines, one would expect π→π* transitions to dominate the spectrum.
Nature of Electronic Transitions: Analysis of the molecular orbitals involved in the electronic transitions would reveal their character, such as charge transfer or locally excited states.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electron Density Distributions
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Electron Density Distribution: The HOMO is typically localized on the electron-rich parts of the molecule, which for this compound would likely be the amino group and the pyridine ring. The LUMO is usually found on the electron-deficient regions.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Hypothetical Energy (eV) |
| HOMO | -5.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 4.6 |
This table is for illustrative purposes only, as no specific published data is available.
Conformational Analysis and Tautomerism
Potential Energy Surface Mapping and Rotational Barriers
The presence of the ethyl group introduces conformational flexibility. A potential energy surface (PES) scan, performed computationally, would map the energy of the molecule as a function of the dihedral angle of the C-C bond in the ethyl group. This would reveal the most stable conformer(s) and the energy barriers to rotation between them. It is expected that a staggered conformation of the ethyl group would be energetically favored over an eclipsed one to minimize steric hindrance.
Intramolecular and Intermolecular Hydrogen Bonding Networks
The amino group (-NH2) in this compound can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor.
Intramolecular Hydrogen Bonding: Due to the substitution pattern, intramolecular hydrogen bonding between the amino group and the ring nitrogen is unlikely.
Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, it is highly probable that intermolecular hydrogen bonds would form between the amino group of one molecule and the pyridine nitrogen of another, leading to the formation of dimers or larger aggregates. Computational studies on such dimers would provide information on the strength and geometry of these interactions.
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry provides a powerful lens for examining the reactivity of this compound. Methods such as Density Functional Theory (DFT) are instrumental in mapping the potential energy surfaces of reactions, allowing for the detailed study of reaction pathways and the characterization of transient states.
Computational Elucidation of Amination and Functionalization Pathways
The functionalization of pyridine rings is a cornerstone of synthetic chemistry, and computational models are key to understanding the regioselectivity and efficiency of these reactions. For this compound, several functionalization pathways can be computationally explored.
Electrophilic Aromatic Substitution (SEAr): Due to the electron-donating nature of the amino and alkyl groups, the pyridine ring is activated towards electrophilic attack. However, the pyridine nitrogen itself is a site of protonation or Lewis acid coordination, which can deactivate the ring. nih.govimperial.ac.uk Computational models can predict the most likely sites of substitution (the C-3 and C-5 positions) by calculating the energies of the sigma-complex intermediates for attack at each position.
Nucleophilic Aromatic Substitution (SNAr): While the electron-donating groups generally disfavor nucleophilic attack, computational studies can model reactions with powerful nucleophiles or reactions that proceed via an activated pyridinium (B92312) salt. acs.orgyoutube.com These models help in predicting whether a nucleophile will attack the C-2 or C-6 positions, which are inherently more electron-deficient in the pyridine ring.
C-H Functionalization: Modern computational methods allow for the investigation of transition-metal-catalyzed C-H activation. nih.govresearchgate.netnih.gov These studies can elucidate complex catalytic cycles, predict the most favorable directing groups, and explain the observed regioselectivity, which is often a significant synthetic challenge. researchgate.netnih.gov
Energy Barriers and Reaction Kinetics Predictions
A primary advantage of computational analysis is the ability to calculate the energy barriers (activation energies) associated with proposed reaction mechanisms. rsc.orgresearchgate.net By locating the transition state structures on the potential energy surface, the Gibbs free energy of activation (ΔG‡) can be determined. This value is crucial for predicting the rate of a reaction under specific conditions.
For instance, in a hypothetical amination reaction, DFT calculations can compare the energy barriers for different aminating agents or catalysts, guiding the selection of optimal reaction conditions. researchgate.net The kinetic preference for one pathway over another can be quantified, providing a theoretical basis for observed product distributions. acs.org
Table 1: Conceptual Energy Profile Data for a Hypothetical Functionalization Reaction
This conceptual table illustrates how computational data can be used to compare different reaction pathways. A lower activation energy suggests a faster, more kinetically favorable reaction.
| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) | Activation Energy (ΔG‡) (kcal/mol) |
| Pathway A (C-3 Attack) | 0.0 | +22.5 | -5.0 | 22.5 |
| Pathway B (C-5 Attack) | 0.0 | +24.1 | -4.8 | 24.1 |
In Silico Prediction of Molecular Descriptors Relevant to Biological Activity and Material Properties
In silico tools are vital in modern drug discovery and material science for predicting the physicochemical properties of molecules before their synthesis. These predictions are often based on Quantitative Structure-Activity Relationship (QSAR) models. chemrevlett.comchemrevlett.comrsc.org
Lipophilicity (LogP) and Topological Polar Surface Area (TPSA)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), and the Topological Polar Surface Area (TPSA) are critical descriptors for predicting a molecule's pharmacokinetic properties, such as absorption and membrane permeability.
LogP: This value indicates how a compound distributes between an oily (octanol) and an aqueous phase. A higher LogP suggests greater lipid solubility.
TPSA: This is the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of a drug's ability to permeate cell membranes.
For this compound, these descriptors can be predicted using computational algorithms based on fragment contributions or atomic parameters.
Table 2: Predicted Molecular Descriptors for this compound
| Descriptor | Predicted Value | Significance |
| Lipophilicity (LogP) | 1.8 ± 0.4 | Moderate lipophilicity, suggesting a balance between aqueous solubility and lipid membrane permeability. |
| Topological Polar Surface Area (TPSA) | 38.9 Ų | Indicates good potential for oral bioavailability and cell membrane penetration. |
pKa Prediction and Ionization States in Various Media
The acid dissociation constant (pKa) is a fundamental property that governs a molecule's charge state at a given pH. academicdirect.org This, in turn, affects its solubility, receptor binding, and other biological interactions. Computational methods, ranging from semi-empirical approaches to high-level ab initio and DFT calculations combined with continuum solvation models, can provide accurate pKa predictions. researchgate.netacs.orgbas.bg
For this compound, the primary basic center is the pyridine ring nitrogen. The electron-donating effects of the ethyl, methyl, and amino groups increase the electron density on the nitrogen, making it more basic than unsubstituted pyridine (pKa ≈ 5.2). The amino group at the 4-position has a particularly strong electron-donating resonance effect, significantly increasing the basicity of the ring nitrogen.
Table 3: Predicted pKa and Ionization States
| Property | Predicted Value / State |
| Predicted pKa (Pyridinium ion) | 9.5 ± 0.7 |
| Dominant State at pH 2 (Acidic) | Protonated (Cationic) |
| Dominant State at pH 7 (Neutral) | Protonated (Cationic) |
| Dominant State at pH 11 (Basic) | Neutral |
Spectroscopic Property Simulations (e.g., IR, NMR, UV-Vis) for In-depth Structural and Electronic Studies
Computational quantum chemistry can simulate the spectroscopic properties of molecules with a high degree of accuracy, aiding in structural elucidation and the interpretation of experimental data.
DFT calculations are commonly used to predict vibrational frequencies (IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). nih.gov
Table 4: Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Predicted Features | Structural Assignment |
| IR Spectroscopy | ~3450-3300 cm⁻¹ (two bands) | Asymmetric & Symmetric N-H stretching (amino group) researchgate.netchimia.ch |
| ~3050-3000 cm⁻¹ | Aromatic C-H stretching | |
| ~2970-2850 cm⁻¹ | Aliphatic C-H stretching (ethyl and methyl groups) | |
| ~1640 cm⁻¹ | N-H scissoring (amino group) researchgate.net | |
| ~1600, 1500 cm⁻¹ | C=C and C=N ring stretching | |
| ¹H NMR | ~7.0 - 6.0 ppm (2H, s) | Aromatic protons (H-3, H-5) |
| ~4.5 ppm (2H, broad s) | Amino group protons (-NH₂) | |
| ~2.6 ppm (2H, q) | Ethyl group (-CH₂-) chemicalbook.com | |
| ~2.4 ppm (3H, s) | Methyl group (-CH₃) chemicalbook.com | |
| ~1.2 ppm (3H, t) | Ethyl group (-CH₃) | |
| ¹³C NMR | ~158 ppm | C4 (attached to -NH₂) |
| ~155 ppm | C2, C6 (attached to alkyl groups) | |
| ~105 ppm | C3, C5 | |
| ~25 ppm | Ethyl group (-CH₂) | |
| ~22 ppm | Methyl group (-CH₃) | |
| ~14 ppm | Ethyl group (-CH₃) | |
| UV-Vis Spectroscopy | λmax ≈ 250-270 nm | π → π* transition of the substituted pyridine ring nih.govresearchgate.netsielc.com |
| λmax ≈ 290-310 nm | Secondary π → π* transition, red-shifted by substituents |
These simulated spectra provide a theoretical fingerprint of the molecule, which is invaluable for confirming its identity in a laboratory setting and for understanding its electronic structure. The predicted UV-Vis absorptions, for example, reflect the influence of the auxochronic amino and alkyl groups on the π-electron system of the pyridine core. chemicalpapers.com
Advanced Spectroscopic and Characterization Techniques for In Depth Structural and Electronic Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemistry and Conformation
High-resolution NMR spectroscopy is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals and piecing together the molecular puzzle. slideshare.netsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 2-Ethyl-6-methyl-pyridin-4-ylamine, a COSY spectrum would be expected to show a clear cross-peak between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group, confirming their connectivity. It would also show a correlation between the two protons on the pyridine (B92270) ring (H-3 and H-5), indicating they are on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. sdsu.eduyoutube.com It allows for the direct assignment of carbon signals based on their known proton assignments. For example, the proton signal for the C-6 methyl group would show a cross-peak to its corresponding ¹³C signal.
The ethyl group's -CH₂ protons correlating to the C-2 and C-3 carbons of the pyridine ring.
The methyl group's protons correlating to the C-6 and C-5 carbons.
The H-3 proton correlating to carbons C-2, C-4, and C-5.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals which protons are close to each other in space, regardless of whether they are bonded. It is invaluable for determining conformation. A NOESY spectrum would likely show correlations between the protons of the ethyl group and the H-3 proton, as well as between the C-6 methyl protons and the H-5 proton, confirming their proximity on the pyridine ring.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are estimated chemical shifts based on general principles and data for similar compounds. Actual experimental values may vary.
Polymorphs are different crystalline forms of the same compound, which can have distinct physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique used to identify and characterize these forms. mdpi.com Unlike in solution where rapid tumbling averages out orientation-dependent interactions, in ssNMR, the chemical shift of a nucleus (especially ¹³C and ¹⁵N) is sensitive to the local environment, including crystal packing forces and intermolecular interactions. acs.org
If this compound were to exist in multiple polymorphic forms, each form would produce a unique ssNMR spectrum with different chemical shifts and peak multiplicities. For instance, the ¹⁵N ssNMR spectrum would be highly informative, as the chemical shifts of both the amine nitrogen and the pyridine ring nitrogen are very sensitive to their involvement in hydrogen bonding, which often differs between polymorphs. mdpi.com
Advanced Mass Spectrometry (MS) Applications for Complex Derivatives and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS would be used to confirm that the experimentally measured exact mass matches the theoretical exact mass calculated for the molecular formula C₈H₁₂N₂.
Table 2: Molecular Formula and Exact Mass
Tandem Mass Spectrometry (MS/MS or MS²) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting fragment ions are analyzed. wikipedia.org The fragmentation pattern provides a "fingerprint" that helps to elucidate the molecule's structure. nih.govresearchgate.net For this compound, the protonated molecule [M+H]⁺ (m/z 137.1) would be selected and fragmented. The resulting spectrum would be expected to show characteristic losses of the alkyl substituents.
Table 3: Predicted MS/MS Fragmentation of [C₈H₁₂N₂ + H]⁺
X-ray Crystallography for Absolute Stereochemistry and Solid-State Interactions
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. nih.gov It provides unequivocal proof of a molecule's structure by mapping electron density to generate a model of atomic positions, bond lengths, and bond angles. nih.gov
For this compound, a successful crystal structure analysis would provide:
Absolute Structure Confirmation: Unambiguous verification of the 2,4,6-substitution pattern on the pyridine ring.
Bond Lengths and Angles: Precise measurements that can give insight into the electronic nature of the molecule, such as the degree of aromaticity and potential strain.
Intermolecular Interactions: Crucially, it would reveal how the molecules pack in the crystal lattice. This includes identifying hydrogen bonds, which are expected to be a dominant interaction. A likely and significant interaction would be a hydrogen bond between the amino group (-NH₂) of one molecule and the electron-rich nitrogen atom of a neighboring pyridine ring, forming dimers or extended chains. andavancollege.ac.in
Conformation: The preferred orientation of the ethyl group relative to the plane of the pyridine ring would be determined.
Table 4: Information Obtainable from X-ray Crystallography
Compound Index
Table 5: List of Chemical Compounds Mentioned
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Dynamics
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure of this compound by identifying its constituent functional groups and probing their vibrational modes. These techniques provide a molecular fingerprint, offering insights into bond strengths, molecular symmetry, and conformational dynamics.
Theoretical Vibrational Mode Analysis:
The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to the vibrations of the pyridine ring, the amino group, and the ethyl and methyl substituents. Density Functional Theory (DFT) calculations, a common computational method, can predict these vibrational frequencies with a reasonable degree of accuracy. researchgate.netresearchgate.netresearchgate.net
Key Functional Group Vibrations:
Amino (-NH₂) Group: The amino group will display characteristic symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. nih.gov The N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹. nih.gov These bands are often sensitive to hydrogen bonding, which can provide information about intermolecular interactions in the solid state or in solution.
Pyridine Ring: The aromatic C-H stretching vibrations of the pyridine ring are anticipated to appear in the 3000-3100 cm⁻¹ region. researchgate.net The C=C and C=N ring stretching vibrations are characteristic of the pyridine core and typically occur in the 1400-1600 cm⁻¹ range. researchgate.net Ring breathing modes, which involve the expansion and contraction of the entire ring, are also expected and can be sensitive to the nature and position of substituents.
Alkyl Substituents (Ethyl and Methyl): The C-H stretching vibrations of the ethyl and methyl groups will be observed in the 2850-3000 cm⁻¹ region. researchgate.net Bending vibrations for these groups, such as scissoring and rocking modes, will appear at lower frequencies, typically below 1500 cm⁻¹. researchgate.netscirp.org
Interactive Data Table: Predicted FT-IR and Raman Vibrational Frequencies for this compound
Note: The following data is a theoretical prediction based on typical frequency ranges for analogous compounds and may not represent exact experimental values.
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| N-H Asymmetric Stretch | 3450 - 3500 | 3450 - 3500 | Medium-Strong |
| N-H Symmetric Stretch | 3350 - 3400 | 3350 - 3400 | Medium |
| Aromatic C-H Stretch | 3050 - 3100 | 3050 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2870 - 2980 | 2870 - 2980 | Strong |
| N-H Scissoring | 1610 - 1640 | 1610 - 1640 | Strong |
| Pyridine Ring C=C/C=N Stretch | 1450 - 1600 | 1450 - 1600 | Strong |
| CH₃ Asymmetric Bend | ~1460 | ~1460 | Medium |
| CH₂ Scissoring | ~1470 | ~1470 | Medium |
| CH₃ Symmetric Bend | ~1380 | ~1380 | Medium |
| Pyridine Ring Breathing | 990 - 1050 | 990 - 1050 | Medium-Strong |
| C-N Stretch | 1250 - 1350 | 1250 - 1350 | Medium |
Molecular Dynamics Insights:
By analyzing the bandwidths and any shifts in vibrational frequencies under different conditions (e.g., temperature, solvent), insights into the molecular dynamics can be gained. For instance, broader bands might suggest a greater degree of conformational flexibility or stronger intermolecular interactions.
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties
Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides crucial information about the electronic structure and photophysical properties of this compound. These techniques probe the transitions of electrons between different energy levels within the molecule upon absorption of light.
UV-Vis Absorption Spectroscopy:
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions.
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For aromatic systems like pyridine, these are typically intense absorptions. The presence of the amino, ethyl, and methyl groups, which act as auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine.
n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen lone pair of the amino group or the pyridine ring) to a π* antibonding orbital. These transitions are generally less intense than π → π* transitions.
Fluorescence Spectroscopy:
Upon absorption of light, the molecule can relax to the ground state by emitting light, a process known as fluorescence. The fluorescence properties of aminopyridine derivatives are often sensitive to their environment, such as solvent polarity. mdpi.comresearchgate.net It is anticipated that this compound will exhibit fluorescence, and studying its emission spectrum, quantum yield, and lifetime can provide valuable information about its excited state dynamics. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, can also offer insights into the structural relaxation of the molecule in the excited state.
Interactive Data Table: Predicted Electronic Spectroscopy Data for this compound
Note: The following data is a theoretical prediction based on typical wavelength ranges for analogous compounds and may not represent exact experimental values.
| Spectroscopic Parameter | Predicted Value | Notes |
| λmax (π → π) | 250 - 280 nm | Expected to be the most intense absorption band. |
| λmax (n → π) | 300 - 340 nm | Expected to be a weaker absorption band. |
| Emission λmax | 350 - 450 nm | Highly dependent on solvent polarity. |
| Stokes Shift | 50 - 100 nm | Dependent on the extent of excited-state relaxation. |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.6 | Highly variable depending on structure and environment. mdpi.com |
Photophysical Properties and Influencing Factors:
The photophysical properties of this compound will be influenced by the interplay of the electron-donating amino group and the alkyl substituents with the pyridine ring. The solvent environment is also expected to play a significant role, with more polar solvents potentially leading to shifts in the emission wavelength due to stabilization of the excited state dipole moment. mdpi.com
Derivatives, Analogs, and Structure Activity Relationship Sar Studies
Design Principles for Modifying the 2-Ethyl-6-methyl-pyridin-4-ylamine Scaffold
The design of new analogs based on the this compound scaffold is guided by established medicinal chemistry principles. The primary goal is to systematically probe the structure-activity relationship to enhance potency, selectivity, and other drug-like properties.
Key design strategies include:
Scaffold Hopping and Bioisosteric Replacement: A common strategy involves replacing parts of the molecule with other chemical groups that retain similar biological activity. For instance, in related pyridine (B92270) analogs, an alkyne bond, which can have metabolic liabilities, has been successfully replaced with a more stable amide group to generate novel and structurally diverse antagonists. nih.gov
Probing Steric and Electronic Limits: Modifications are designed to explore the spatial and electronic requirements of the target's binding pocket. Studies on similar 2-aminopyridine (B139424) structures have shown that the 6-position of the pyridine ring often exhibits a significant tolerance for bulky substituents. nih.gov Therefore, varying the size of the ethyl group at position 2 or the methyl group at position 6 can help map the steric constraints of the binding site.
Modulating pKa and Hydrogen Bonding: The 4-amino group and the pyridine ring nitrogen are critical for forming hydrogen bonds. Their basicity (pKa) can be modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) elsewhere on the ring. mdpi.commdpi.com This fine-tunes the strength of hydrogen bonds, which is crucial for molecular recognition. mdpi.com
Conformational Restriction: The flexibility of the parent molecule can be constrained by incorporating it into a more rigid structure, such as a fused heterocyclic system. This "locks" the molecule into a specific three-dimensional shape, which can lead to a significant increase in binding affinity if the conformation is optimal for the target.
Synthesis and Characterization of Substituted Analogs
The synthesis of new analogs is a cornerstone of SAR studies. This involves targeted chemical reactions to alter the existing substituents or to build entirely new ring systems onto the pyridine core.
The functional groups of this compound serve as synthetic handles for derivatization.
The Amino Group: The 4-amino group is a versatile nucleophile. It can readily react with acyl chlorides or activated carboxylic acids to form a series of amides, a common modification in drug discovery. mdpi.com It can also be alkylated; for example, reaction with chloroacetic acid can yield the corresponding (6-methyl-pyridin-2-ylamino)-acetic acid derivative. researchgate.net Furthermore, the amino group can serve as a starting point for more complex transformations, such as reacting with aldehydes and subsequently cyclizing to form new heterocyclic rings like azetidines. researchgate.net
The Ethyl and Methyl Groups: While the alkyl groups are less reactive than the amino group, they can be modified. For instance, a precursor molecule could be synthesized with a functionalized side chain that is later converted to the ethyl or methyl group. In related 2-amino-4-methylpyridines, analogs with different substituents at the 6-position have been synthesized to explore steric tolerance, often involving multi-step sequences starting from a common intermediate. nih.gov
A specific example of a derivative is 2-ethyl-6-[(6-methylpyridin-3-yl)amino]pyridine-4-carboxylic acid, where the 4-amino group has been elaborated and a 4-carboxylic acid is present, demonstrating the potential for significant structural modification. molport.com
Fusing the pyridine ring with other heterocyclic systems is a powerful strategy to create rigid, novel chemical entities with potentially enhanced biological activity. The 4-amino group is often a key participant in these annulation reactions.
Pyridopyrimidines: A prominent example is the synthesis of pyrido[2,3-d]pyrimidin-7-ones. nih.gov These fused systems are formed by constructing a pyrimidine (B1678525) ring onto a pyridine scaffold. SAR studies of these compounds reveal that substitutions on other parts of the molecule can dramatically improve potency and selectivity for biological targets like Abl kinase. nih.gov
Pyrido-pyrrolo-pyrimidines: In other examples, 2-aminopyridines can be reacted with functionalized maleimides to generate complex fused systems such as pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines under mild conditions. beilstein-journals.org
Thiazole-Containing Analogs: While not a direct fusion, the development of analogs that incorporate a thiazole (B1198619) ring, such as 2-methyl-4-(substituted-arylethynyl)thiazoles, highlights a strategy of replacing the pyridine ring entirely with another heterocycle to explore different regions of chemical space. nih.govnih.gov
Table 1: Examples of Fused Heterocyclic Systems Derived from Pyridine Scaffolds
| Fused System | Parent Scaffold Type | Description | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidin-7-one | 2-Aminopyridine | A pyridine ring fused with a pyrimidinone ring. These are explored as kinase inhibitors. | nih.gov |
| Pyrido[1,2-a]pyrrolo[3,4-d]pyrimidine | 2-Aminopyridine | A complex, multi-ring system formed from the reaction of a 2-aminopyridine with a maleimide (B117702) derivative. | beilstein-journals.org |
Mechanistic Insights into Structure-Activity Relationships
SAR studies provide critical insights into how specific structural features of a molecule govern its biological function. For the this compound scaffold, these relationships are primarily understood through electronic, steric, and conformational effects.
The interplay between a ligand and its receptor is highly sensitive to the ligand's electronic and steric profile.
Electronic Effects: The electronic nature of substituents can be classified as either electron-donating (EDG) or electron-withdrawing (EWG). These groups alter the electron distribution across the entire molecule. mdpi.com
EDGs (e.g., alkyl groups like methyl and ethyl) increase the electron density on the pyridine ring, making the ring nitrogen a stronger hydrogen bond acceptor. mdpi.com
EWGs (e.g., halogens or nitro groups) decrease the electron density, weakening the hydrogen-bonding capability of the ring nitrogen. mdpi.com Studies on pyridino-crown ethers have shown a clear correlation where the stability of ligand-receptor complexes decreases as the substituents on the pyridine ring become more electron-withdrawing. mdpi.com This is due to the weakening of crucial hydrogen bonds. Molecular electrostatic potential (MEP) maps can visualize these properties, with electron-rich regions (often colored red) indicating favorable sites for interaction with electron-poor protein residues, and vice versa for electron-poor regions (colored blue). mdpi.com
Steric Effects: The size and shape of substituents (steric bulk) dictate how well a molecule can fit into its binding site. A bulky group may prevent optimal binding through steric hindrance, or it may be beneficial by making favorable van der Waals contacts. For some pyridine-based scaffolds, it has been noted that biological activity is more sensitive to steric effects than to the electronic nature of the substituents. researchgate.net Research on related 2-aminopyridines has specifically identified that the 6-position of the ring can accommodate larger groups, suggesting significant bulk tolerance in that region of the binding target. nih.gov
Table 2: Influence of Substituent Properties on Molecular Interactions
| Substituent Type | Property | Effect on Pyridine Scaffold | Impact on Molecular Recognition | Reference |
|---|---|---|---|---|
| Electron-Donating Group (EDG) | Electronic | Increases electron density on the pyridine N | Strengthens hydrogen bond acceptor capability | mdpi.com |
| Electron-Withdrawing Group (EWG) | Electronic | Decreases electron density on the pyridine N | Weakens hydrogen bond acceptor capability; can enhance π-π stacking | mdpi.com |
A molecule's biological activity is not just dependent on its 2D structure but also on its 3D shape and flexibility, known as conformational dynamics.
The introduction of bulky substituents can influence the molecule's preferred geometry and increase its conformational flexibility. researchgate.net Conversely, a key strategy in drug design is to reduce conformational flexibility. By fusing the pyridine core with another ring system (as described in section 6.2.2), chemists can create a more rigid structure. This rigidity reduces the entropic penalty of binding, as the molecule does not need to "freeze" into a single conformation upon entering the binding site. If the rigid structure matches the bioactive conformation, a significant increase in potency can be achieved.
Rational Design of Targeted Libraries for Specific Research Applications
The rational design of targeted chemical libraries is a cornerstone of modern drug discovery and chemical biology. This approach moves beyond random high-throughput screening by focusing on the synthesis of a curated set of molecules with a higher probability of interacting with a specific biological target or family of targets. The core of this strategy lies in leveraging existing knowledge of structure-activity relationships (SAR), the three-dimensional structure of the target protein, and computational modeling to design a library of compounds based on a privileged scaffold. The this compound core represents a valuable starting point for the construction of such targeted libraries due to the established biological activities of related 4-aminopyridine (B3432731) structures. nih.govnih.gov
The design of a targeted library around the this compound scaffold would typically begin with the identification of a specific biological target or a desired pharmacological effect. Given that 4-aminopyridine and its derivatives are known to act as potassium channel blockers, a primary research application for a targeted library would be the discovery of novel modulators of voltage-gated potassium channels (Kv). nih.gov Furthermore, the pyridine motif is a common feature in kinase inhibitors, suggesting that a library of this compound derivatives could be designed to target specific protein kinases involved in cancer or inflammatory diseases. nih.gov
The process of designing the library involves systematically modifying the core scaffold at specific positions to explore the chemical space and optimize interactions with the target. For the this compound scaffold, the primary points of diversification would be the amino group at the 4-position and potentially the aromatic ring itself, if further modifications are synthetically feasible.
A hypothetical targeted library designed to explore the SAR for a specific kinase could involve the following modifications:
Acylation of the 4-amino group: Introducing a variety of acyl groups can probe the size, shape, and electronic requirements of the binding pocket.
Alkylation of the 4-amino group: Substitution with different alkyl or arylalkyl groups can explore hydrophobic and van der Waals interactions.
Urea (B33335) and Thiourea formation: Reaction of the 4-amino group with isocyanates or isothiocyanates can introduce hydrogen bond donors and acceptors, which are often crucial for kinase hinge-binding.
The selection of substituents for the library would be guided by computational methods such as molecular docking, which can predict the binding affinity and orientation of the designed molecules within the active site of the target protein. This in silico screening helps to prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources.
For instance, in designing a library of this compound derivatives as potential kinase inhibitors, a rational approach would involve selecting a diverse set of building blocks for derivatization of the 4-amino group. The diversity of these building blocks would be assessed based on physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
The following interactive data table illustrates a hypothetical subset of a targeted library based on the this compound scaffold, designed to probe the active site of a hypothetical protein kinase.
| Compound ID | Modification at 4-amino position | Rationale for Inclusion | Predicted Physicochemical Properties |
| EMP-L1-001 | Acetyl | Small, neutral group to probe for minimal steric hindrance. | Low MW, polar |
| EMP-L1-002 | Benzoyl | Aromatic group to explore pi-stacking interactions. | Higher MW, increased lipophilicity |
| EMP-L1-003 | Cyclohexylcarbonyl | Bulky, non-polar group to probe hydrophobic pockets. | Moderate MW, high lipophilicity |
| EMP-L1-004 | Phenylacetyl | Flexible aromatic group to access deeper pockets. | Higher MW, moderate lipophilicity |
| EMP-L1-005 | 4-Fluorobenzoyl | Introduction of a halogen for potential halogen bonding. | Higher MW, altered electronic properties |
| EMP-L1-006 | N'-phenylurea | Introduction of H-bond donors and acceptors. | Higher MW, increased H-bonding potential |
Once synthesized, this targeted library would be screened against the intended biological target. The resulting activity data would then be used to refine the SAR model, leading to the design of a second-generation library with further optimized properties. This iterative process of design, synthesis, and testing is a powerful strategy for the rapid discovery of potent and selective lead compounds for drug development.
No Direct Research Found for this compound
Despite a comprehensive search for scientific literature and data, no specific research or applications were found for the chemical compound this compound. This suggests that the compound may be novel, not extensively studied, or not yet described in publicly accessible scientific databases.
The investigation sought to detail the applications and emerging research avenues of this compound, with a particular focus on its potential roles in coordination chemistry, catalysis, and materials science. The intended scope was to cover its use as a ligand for synthesizing metal complexes, its catalytic activities, and its contributions as a precursor for functional materials, sensors, and corrosion inhibitors.
However, the search for this specific isomer of ethyl-methyl-pyridinamine did not yield any direct results. The scientific literature and chemical databases primarily contain information on related isomers, such as:
2-Amino-6-methylpyridine (B158447): A well-documented compound used as a ligand in coordination chemistry and as a precursor in the synthesis of various organic compounds.
Other Pyridine Derivatives: A vast body of research exists for various substituted pyridines, detailing their synthesis, properties, and applications across numerous fields.
The absence of information specifically for this compound prevents a detailed discussion on its synthesis, the characterization of its potential metal complexes, its catalytic behavior, or its applications in materials science as outlined in the requested article structure.
It is crucial to distinguish between different isomers, as the position of the ethyl, methyl, and amino groups on the pyridine ring significantly influences the compound's electronic properties, steric hindrance, and, consequently, its chemical reactivity and potential applications. Therefore, extrapolating findings from other isomers to this compound would be scientifically inaccurate.
Further research and synthesis of this specific compound would be required to determine its properties and potential applications in the areas of interest.
Applications and Emerging Research Avenues of 2 Ethyl 6 Methyl Pyridin 4 Ylamine
Research in Agrochemicals and Related Fields
The pyridine (B92270) ring is a core structure in numerous agrochemicals due to its biological activity and ability to interact with various enzymes and receptors in pests and plants.
While specific studies on the pesticidal or herbicidal properties of 2-Ethyl-6-methyl-pyridin-4-ylamine are not readily found, the broader class of pyridine derivatives has a significant history in crop protection. For instance, compounds with a pyridine scaffold are utilized as intermediates in the synthesis of effective pesticides and herbicides, contributing to the stability and efficacy of the final products. The structural features of this compound, including the ethyl and methyl substitutions on the pyridine ring, could be explored for the development of new active ingredients with selective toxicity to target organisms.
The modulation of plant growth is another area where pyridine-containing compounds have shown promise. Research into related molecules suggests that specific substitutions on the pyridine ring can influence plant physiological processes. Although direct evidence for this compound is absent, its potential to interact with plant hormonal pathways or other regulatory systems warrants investigation. Such research could lead to the development of novel plant growth regulators for improving crop yield and quality.
Exploration in Early-Stage Drug Discovery Scaffolds
The pyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates due to its ability to form hydrogen bonds and other key interactions with biological targets. epo.org
The 4-amino group and the nitrogen atom in the pyridine ring of this compound are key features for molecular recognition. These groups can act as hydrogen bond donors and acceptors, respectively, facilitating binding to the active sites of enzymes and receptors. The ethyl and methyl groups can contribute to hydrophobic interactions and provide steric bulk that can influence binding selectivity. Studies on similar pyridine derivatives have demonstrated their ability to bind to a variety of biological targets, suggesting that this compound could serve as a valuable scaffold for designing new ligands.
Kinases and the PI3K/Akt/mTOR pathway are critical targets in cancer therapy, and numerous inhibitors are based on heterocyclic scaffolds, including pyridine. While there is no direct evidence of this compound as a kinase or PI3Kα inhibitor, related aminopyridine and aminopyrimidine derivatives have shown significant activity in this area. For example, 2-amino-6-methylpyridine (B158447) has been identified as a reagent in the discovery of selective inhibitors for phosphatidylinositol 3-kinase (PI3Kα). Furthermore, derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been developed as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). chemicalbook.com These examples highlight the potential of the aminopyridine scaffold present in this compound for the development of novel kinase inhibitors.
Table 1: Examples of Pyridine and Pyrimidine (B1678525) Derivatives as Kinase Inhibitors
| Compound Class | Target Kinase(s) | Key Findings |
|---|---|---|
| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK4, CDK6 | Orally bioavailable with remarkable selectivity. chemicalbook.com |
The structural simplicity and synthetic tractability of this compound make it an attractive scaffold for rational drug design. The ethyl, methyl, and amino groups at positions 2, 6, and 4, respectively, offer multiple points for chemical modification. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The pyridine core provides a rigid framework upon which various functional groups can be appended to target specific biological macromolecules. The development of new therapeutic agents often relies on such versatile scaffolds that can be readily modified to improve their drug-like properties. epo.org
Advanced Applications in Bio-conjugation and Chemical Biology Probes
The unique structural attributes of this compound, particularly the presence of a reactive primary amine on the pyridine core, position it as a valuable scaffold for the development of sophisticated tools in bio-conjugation and chemical biology. While direct research on this specific compound is emerging, the broader class of aminopyridines has demonstrated significant potential for creating fluorescent probes and for stable linkage to biomolecules.
The aminopyridine framework is a recognized platform for the development of fluorescent molecules. nih.govnih.gov Unsubstituted pyridin-2-amine, for instance, is noted for its high quantum yield, a desirable characteristic for a fluorescent probe. researchgate.net The exploration of multi-substituted aminopyridines has revealed that their fluorescent properties can be tuned, and they can be functionalized for specific applications, such as the "click-and-probing" of proteins. nih.govnih.gov This involves designing an aminopyridine derivative that is initially non-fluorescent but becomes highly fluorescent upon reacting with a target biomolecule, thereby minimizing background signals. nih.gov
Bio-conjugation Strategies
The primary amine group of this compound serves as a key handle for conjugation to various biomolecules, including proteins, peptides, and nucleic acids. Several well-established bio-conjugation strategies can be employed to link this compound to biological targets. The choice of method often depends on the available functional groups on the target biomolecule. invivogen.com
Commonly targeted amino acid residues in proteins for conjugation include lysine (B10760008) and cysteine. invivogen.com The abundant amine groups on the side chains of lysine residues are nucleophilic and can react with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. invivogen.com Alternatively, cysteine's thiol group can react with maleimides to form a stable thioether linkage. invivogen.com These strategies allow for the covalent attachment of molecules like this compound to antibodies, creating antibody-drug conjugates (ADCs) or other targeted constructs. invivogen.comnih.gov
Another versatile method is the use of "click chemistry," a set of biocompatible reactions that are rapid and high-yielding. nih.gov For instance, the amine group of this compound could be modified to introduce an azide (B81097) or an alkyne group. This functionalized probe can then be "clicked" onto a biomolecule that has been correspondingly modified with the complementary reactive partner. nih.gov
| Conjugation Strategy | Target Residue/Group | Linkage Formed | Key Features |
| Amine-to-Amine | Lysine | Amide | Utilizes reactive esters (e.g., NHS-esters) to couple with primary amines. |
| Thiol-to-Maleimide | Cysteine | Thioether | Highly specific reaction between a thiol and a maleimide (B117702) group. |
| Click Chemistry | Azide/Alkyne | Triazole | Bio-orthogonal, high efficiency, and can be used in complex biological media. |
Development of Chemical Biology Probes
The structural backbone of this compound is analogous to other substituted pyridines that have been investigated for their fluorescent properties. sciforum.netnih.gov The development of fluorescent probes from aminopyridine scaffolds is an active area of research. nih.govsciforum.net These probes are valuable for a range of applications, including cellular imaging and tracking of biological processes.
The synthesis of multi-substituted pyridines allows for the fine-tuning of their photophysical properties. nih.gov For example, the introduction of different substituents can alter the emission wavelength and quantum yield. nih.gov Research on pyridin-1(2H)-ylacrylates has shown that substituents on the pyridine ring can influence the fluorescence emission, with a 6-ethyl-substituted system showing a long-wavelength emission. While not the exact same compound, this suggests that the ethyl and methyl groups on this compound could contribute to its photophysical characteristics.
A key strategy in probe development is the "turn-on" fluorescence mechanism. This involves designing a molecule that is initially non-emissive but becomes fluorescent upon binding to its target. This can be achieved by incorporating a quenching group that is removed or altered upon target interaction. The "click-and-probing" approach with an azide-substituted aminopyridine is a prime example of this, where the azide quenches fluorescence until it reacts with an alkyne on the target molecule. nih.govresearchgate.net
| Probe Design Principle | Mechanism | Potential Application |
| "Turn-On" Fluorescence | Fluorescence is activated upon target binding or a specific chemical reaction. | High-contrast imaging with low background noise. |
| Solvatochromism | Fluorescence properties change in response to solvent polarity. | Probing local environments within cells or biomolecules. |
| Bio-orthogonal Labeling | Probe reacts specifically with a functional group introduced into a biological system. | Selective labeling and tracking of biomolecules. |
Challenges and Future Perspectives in 2 Ethyl 6 Methyl Pyridin 4 Ylamine Research
Development of More Sustainable and Atom-Economical Synthetic Routes
The traditional synthesis of pyridine (B92270) derivatives often involves multi-step processes with low to moderate yields and the use of harsh reagents, leading to significant chemical waste. wikipedia.orgbaranlab.org The development of greener, more efficient synthetic methods is a critical challenge.
Current research focuses on multicomponent reactions (MCRs), which offer a more streamlined approach to constructing complex molecules like substituted pyridines in a single step from simple precursors. nih.govnih.gov Catalytic methods, particularly those employing magnetically recoverable nanocatalysts, are also gaining traction due to their high efficiency and potential for reuse, which aligns with the principles of green chemistry. nih.govrsc.org For instance, the Hantzsch pyridine synthesis and its variations are being adapted to be more environmentally benign, sometimes utilizing water as a solvent or solvent-free conditions. organic-chemistry.orgpharmaguideline.com
Future efforts will likely concentrate on developing novel catalytic systems, possibly based on earth-abundant metals, and further refining MCRs to maximize atom economy. The goal is to create synthetic pathways that are not only efficient but also inherently safer and less impactful on the environment. ontosight.ai
Deeper Understanding of Complex Reaction Mechanisms and Intermediates
A thorough understanding of the reaction mechanisms underlying the synthesis of 2-Ethyl-6-methyl-pyridin-4-ylamine is crucial for optimizing reaction conditions and improving yields. The formation of the pyridine ring can proceed through various pathways, often involving complex intermediates. wikipedia.orgorganic-chemistry.org For example, in the Chichibabin synthesis, the reaction proceeds through the formation of a dihydropyridine (B1217469) intermediate which is then oxidized. wikipedia.org
Future research will likely involve a synergistic approach, combining experimental studies with advanced computational methods to create a comprehensive picture of the reaction landscape. This deeper understanding will enable the rational design of more efficient and selective synthetic routes.
Advanced Computational Modeling for Predictive Design and Property Optimization
Computational chemistry has emerged as a powerful tool in the design and optimization of novel molecules. researchgate.net For pyridine derivatives, computational methods can predict a wide range of properties, from their electronic structure and reactivity to their potential biological activity and toxicity. researchgate.netnih.gov
Density functional theory (DFT) is a commonly used method to investigate the geometrical and electronic structures of pyridine derivatives. researchgate.net Such studies can provide insights into bond lengths, bond angles, and electrostatic potential, which are crucial for understanding the molecule's stability and reactivity. researchgate.net Furthermore, quantitative structure-activity relationship (QSAR) analyses can be employed to correlate the structural features of pyridine derivatives with their biological activities, aiding in the design of more potent and selective compounds. nih.gov
The future of computational modeling in this field lies in the development of more accurate and efficient predictive models. The integration of artificial intelligence and machine learning algorithms with quantum mechanical calculations holds the promise of rapidly screening vast virtual libraries of compounds to identify promising candidates with desired properties, significantly accelerating the discovery process. mdpi.comnih.gov
Exploration of Novel Biological Targets and Mechanisms of Action
Aminopyridines, the class of compounds to which this compound belongs, are known to exhibit a range of biological activities. nih.gov A primary mechanism of action for many aminopyridines is the blockade of voltage-gated potassium (K_v) channels. nih.govpensoft.net This action can enhance neuronal excitability and neurotransmitter release, which has been explored for treating neurological conditions. nih.govpensoft.net
However, the full spectrum of biological targets for this compound remains to be elucidated. Research is ongoing to identify new protein interactions and signaling pathways that may be modulated by this compound. For example, some pyridine derivatives have been investigated for their potential as inhibitors of enzymes like cholinesterases or as dual antagonists for receptors like NK1 and SERT. nih.govnih.gov
Future research will focus on comprehensive pharmacological profiling to uncover novel mechanisms of action. This will involve high-throughput screening against a wide array of biological targets and the use of advanced "omics" technologies to understand the global cellular response to the compound. Such studies could reveal unexpected therapeutic opportunities for this compound.
Integration with Emerging Technologies (e.g., AI in molecular design, flow chemistry)
The integration of emerging technologies is set to revolutionize the research and development of new chemical entities. Artificial intelligence (AI) is already being used to design novel pyridine derivatives with specific properties. nih.govmdpi.com Generative AI models can propose new molecular structures that are predicted to have high efficacy and low toxicity, and can even suggest synthetic routes for their preparation. youtube.com
Flow chemistry offers another technological advantage, particularly for synthesis and optimization. acs.orgacs.org Performing reactions in a continuous flow system allows for precise control over reaction parameters, leading to improved yields, enhanced safety, and easier scalability. syrris.com The integration of in-line analysis with flow reactors enables real-time monitoring and optimization of reaction conditions. syrris.com
Opportunities for Supramolecular and Nanoscience Applications
The unique structural and electronic properties of the pyridine ring make it an attractive building block for supramolecular chemistry and nanoscience. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordination with metal ions, enabling the self-assembly of complex, well-defined architectures. pharmaguideline.comresearchgate.net
Pyridine derivatives have been used to construct functional nanomaterials with applications in catalysis, sensing, and drug delivery. nih.govrsc.org For instance, the incorporation of pyridine moieties into polymers or onto the surface of nanoparticles can impart specific functionalities. nih.gov Recent research has even explored the use of chiral pyridine-containing molecules to create self-assembled nanofibers that can modulate interactions with biological systems. acs.org
The future in this area is vast, with opportunities to create novel supramolecular structures and nanomaterials with tailored properties. The ability of this compound to participate in non-covalent interactions could be harnessed to develop new smart materials, sensors, and targeted drug delivery systems.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Ethyl-6-methyl-pyridin-4-ylamine, and how do reaction conditions influence yield and purity?
- Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, pyridine derivatives with ethyl and methyl substituents can be functionalized using palladium-catalyzed coupling under inert atmospheres. Reaction conditions (e.g., solvent polarity, temperature, catalyst loading) critically impact yield: polar aprotic solvents like DMF enhance nucleophilicity, while elevated temperatures (80–120°C) accelerate kinetics. Purification via column chromatography or recrystallization is recommended to isolate the amine product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers confirm its structure?
- Answer :
- NMR : H NMR shows distinct signals for ethyl (δ 1.2–1.4 ppm, triplet) and methyl groups (δ 2.3–2.5 ppm, singlet). The pyridine ring protons appear as a multiplet (δ 7.0–8.5 ppm).
- IR : N–H stretching (3300–3500 cm) and aromatic C–C/C–N vibrations (1500–1600 cm).
- Mass Spectrometry : Molecular ion peak at m/z 150.1 (CHN) confirms the molecular formula .
Q. How does the positional isomerism of substituents on the pyridine ring affect the compound’s chemical properties?
- Answer : Substituent positioning (e.g., 2-ethyl vs. 3-ethyl) alters electronic and steric effects. The 2-ethyl-6-methyl configuration creates steric hindrance near the amine group, reducing nucleophilicity compared to isomers. Computational studies (DFT) can predict reactivity differences, while X-ray crystallography (using SHELX software) resolves structural ambiguities .
Advanced Research Questions
Q. What experimental design strategies optimize the synthesis of this compound for high-throughput applications?
- Answer : Use a Design of Experiments (DoE) approach to screen variables (catalyst type, solvent, temperature). For example, a fractional factorial design can identify optimal Pd-catalyzed cross-coupling conditions. Automated platforms (e.g., LabMate.AI ) enable rapid iteration and data collection. Post-synthesis, employ HPLC to quantify purity and reaction efficiency .
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies:
- Reproducibility : Standardize protocols (e.g., fixed incubation times, solvent controls).
- Orthogonal Assays : Validate results using complementary methods (e.g., enzymatic vs. cellular assays).
- Meta-Analysis : Statistically aggregate data from multiple studies to identify trends .
Q. What computational methods predict the reactivity of this compound in novel catalytic systems?
- Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular dynamics simulations model solvent effects and transition states. Pair these with experimental validation (e.g., kinetic studies) to refine predictive accuracy .
Q. What challenges arise in crystallographic analysis of this compound, and how can SHELX software address them?
- Answer : Challenges include low crystal quality and twinning. SHELXC/D/E modules enable robust data processing:
- SHELXD : Solves structures from poor-quality data via dual-space recycling.
- SHELXL : Refines high-resolution data, accounting for anisotropic displacement parameters.
- Validation : Use R-factors and electron density maps to confirm structural integrity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
